Bonducellpin C: A Technical Guide to its Discovery, Origin, and Characterization
Bonducellpin C: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of Bonducellpin C, a cassane furanoditerpene. The information is compiled from available scientific literature and is intended for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Bonducellpin C is a member of the cassane-type diterpenoid family, a class of natural products characterized by a specific tetracyclic carbon skeleton. These compounds, isolated from various plant species, have attracted scientific interest due to their structural diversity and potential biological activities. This document outlines the key findings related to the discovery and scientific investigation of Bonducellpin C.
Discovery and Origin
Bonducellpin C was first isolated from the roots of Caesalpinia bonduc (L.) Roxb., a flowering plant belonging to the Fabaceae family. This plant is also known by its synonym Guilandina bonduc. The discovery was first reported in a 1997 publication in the Journal of Natural Products by a team of researchers including Peter T. M. Kenny and Winston F. Tinto. The research focused on the isolation and characterization of new cassane furanoditerpenes from this plant source, leading to the identification of Bonducellpins A, B, C, and D.
Table 1: Summary of Bonducellpin C Discovery and Origin
| Parameter | Description |
| Compound Name | Bonducellpin C |
| Chemical Class | Cassane Furanoditerpene |
| Year of Discovery | 1997 |
| Source Organism | Caesalpinia bonduc (L.) Roxb. (syn. Guilandina bonduc) |
| Plant Part | Roots |
| Discovering Researchers | Peter T. M. Kenny, Winston F. Tinto, et al. |
| Primary Publication | Journal of Natural Products, 1997, 60(12), 1219–1221 |
Experimental Protocols
While the full, detailed experimental protocol from the original 1997 publication is not widely available, this section outlines a generalized methodology for the isolation and structure elucidation of cassane diterpenes from Caesalpinia bonduc, based on common practices reported in related literature for similar compounds.[1][2]
3.1. Extraction and Isolation
The general procedure for isolating compounds like Bonducellpin C from Caesalpinia bonduc involves the following steps:
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Plant Material Collection and Preparation: The roots of Caesalpinia bonduc are collected, washed, air-dried, and then ground into a fine powder.
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, at room temperature or using a Soxhlet apparatus.
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Fractionation: The resulting crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
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Chromatographic Purification: The fraction containing the diterpenoids (often the ethyl acetate fraction) is subjected to repeated column chromatography.
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Adsorbent: Silica gel is commonly used as the stationary phase.
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Elution: A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the individual compounds.
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Further Purification: Fractions containing Bonducellpin C are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
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3.2. Structure Elucidation
The chemical structure of Bonducellpin C was determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for elucidating the detailed structure and stereochemistry.
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¹H NMR: To determine the number and types of protons and their connectivity.
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¹³C NMR: To determine the number and types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): To establish the complete carbon skeleton and the precise placement of protons and functional groups.
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Table 2: Spectroscopic Data for Bonducellpin C
| Technique | Data |
| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) were reported in the primary literature but are not available in publicly accessible databases. |
| ¹³C NMR | Specific chemical shifts (δ) were reported in the primary literature but are not available in publicly accessible databases. |
| Mass Spectrometry | Molecular formula and mass are determined via MS analysis. |
Note: The specific spectral data from the original 1997 publication is not available in the sources reviewed.
Biological Activity
There is limited publicly available information on the specific biological activities of pure Bonducellpin C. Studies on crude extracts of Caesalpinia bonduc and other isolated cassane diterpenes have shown a range of activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] However, a 2007 study investigating new cassane furanoditerpenoids from C. bonduc noted that none of the tested compounds were cytotoxic against the tumor cell lines evaluated. Another study from 2021 that isolated ten new cassane-type diterpenoids from the seeds of C. bonduc reported that none of the isolates showed obvious anti-inflammatory or cytotoxic activities.
Table 3: Biological Activity Data for Bonducellpin C
| Activity Type | Assay | Cell Line / Model | Result (e.g., IC₅₀) |
| Cytotoxicity | Not Specified | Not Specified | No quantitative data available. Related compounds have shown low to no cytotoxicity in some studies. |
Visualizations
5.1. Experimental Workflow for Isolation and Characterization
Caption: Generalized workflow for the isolation and structural elucidation of Bonducellpin C.
5.2. Logic Diagram for Structure Elucidation
Caption: Logical flow for determining the chemical structure of Bonducellpin C.
References
- 1. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cassane diterpenes from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
